Cas no 642929-73-5 (1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine)

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine is a heterocyclic amine derivative featuring a tetrahydrobenzothiazole core. This compound is of interest in medicinal chemistry and organic synthesis due to its structural motif, which is often associated with bioactivity. The saturated ring system enhances stability, while the amine functionality provides a versatile handle for further derivatization. Its potential applications include serving as a building block for pharmaceuticals, particularly in the development of CNS-active agents or enzyme inhibitors. The compound's well-defined structure and synthetic accessibility make it a valuable intermediate for research and industrial applications requiring precise molecular modifications.
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine structure
642929-73-5 structure
Product Name:1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
CAS No:642929-73-5
MF:C9H14N2S
MW:182.285860538483
CID:1077694
PubChem ID:4311279
Update Time:2025-08-05

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)ethanamine
    • [1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-ethyl]amine dihydrochloride
    • 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine(SALTDATA: 2.5HCl 0.2H2O)
    • 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine
    • AKOS005173488
    • SCHEMBL14847097
    • 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
    • CS-0259108
    • EN300-72341
    • 642929-73-5
    • MDL: MFCD05221625
    • Inchi: 1S/C9H14N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h6H,2-5,10H2,1H3
    • InChI Key: XTHNIXNHWPALKL-UHFFFAOYSA-N
    • SMILES: S1C(C(C)N)=NC2=C1CCCC2

Computed Properties

  • Exact Mass: 182.08776963g/mol
  • Monoisotopic Mass: 182.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 290.4±28.0 °C at 760 mmHg
  • Flash Point: 129.4±24.0 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine Security Information

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM281367-5g
1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)ethanamine
642929-73-5 95%
5g
$707 2021-08-18
TRC
T292958-50mg
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
642929-73-5
50mg
$ 50.00 2022-06-02
TRC
T292958-100mg
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
642929-73-5
100mg
$ 65.00 2022-06-02
TRC
T292958-500mg
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
642929-73-5
500mg
$ 210.00 2022-06-02
Chemenu
CM281367-5g
1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)ethanamine
642929-73-5 95%
5g
$707 2023-01-07
Enamine
EN300-72341-0.05g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
642929-73-5 95%
0.05g
$19.0 2023-05-31
Enamine
EN300-72341-0.1g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
642929-73-5 95%
0.1g
$26.0 2023-05-31
Enamine
EN300-72341-0.25g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
642929-73-5 95%
0.25g
$38.0 2023-05-31
Enamine
EN300-72341-0.5g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
642929-73-5 95%
0.5g
$60.0 2023-05-31
Enamine
EN300-72341-1.0g
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
642929-73-5 95%
1g
$77.0 2023-05-31

Additional information on 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine

Introduction to 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine (CAS No. 642929-73-5)

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine, also known by its CAS number 642929-73-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine make it a promising candidate for various drug development initiatives.

The core structure of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine consists of a tetrahydrobenzothiazole ring system fused with an ethylamine moiety. This combination imparts the molecule with specific chemical and biological properties that are of interest to researchers. The tetrahydrobenzothiazole ring is a common scaffold in many bioactive compounds due to its ability to interact with various biological targets. The ethylamine group, on the other hand, can enhance the solubility and bioavailability of the compound.

Recent studies have highlighted the potential of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine in several therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with a similar structure exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydrobenzothiazoles can effectively reduce oxidative stress and inflammation in neuronal cells.

In addition to its neuroprotective properties, 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine has also been investigated for its potential as an antitumor agent. Preclinical studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A recent paper in Cancer Research reported that a derivative of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine showed significant antiproliferative activity against breast cancer cells.

The pharmacokinetic properties of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies have shown that the compound exhibits favorable pharmacokinetic profiles in animal models, suggesting its suitability for further clinical evaluation.

Safety and toxicity assessments are essential steps in the drug development process. Initial toxicity studies on 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine have indicated that it is well-tolerated at therapeutic doses with minimal adverse effects. However, more comprehensive toxicological evaluations are needed to ensure its safety for human use.

The synthesis of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine involves several well-established chemical reactions. One common synthetic route involves the condensation of 2-aminoethylamine with 4-chloroacetylbenzenesulfonamide followed by cyclization to form the tetrahydrobenzothiazole ring. This method provides a high yield and purity of the final product.

In conclusion, 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-y l)ethan - 1 - amine (CAS No . 642929 - 73 - 5) strong > represents a promising lead compound in the development of novel therapeutics for various diseases . Its unique chemical structure , coupled with its diverse biological activities , makes it an attractive target for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications , it is likely that this compound will play an increasingly important role in advancing medical treatments . p >

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd